molecular formula C11H12N2O3 B2603038 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone CAS No. 1852234-12-8

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone

Cat. No. B2603038
CAS RN: 1852234-12-8
M. Wt: 220.228
InChI Key: MHHSRYGZNLZKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone” is a chemical compound with the CAS Number: 1852234-12-8 . It has a molecular weight of 220.23 . The IUPAC name for this compound is 1-(2-(cyclopropylamino)-5-nitrophenyl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone” is 1S/C11H12N2O3/c1-7(14)10-6-9(13(15)16)4-5-11(10)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.23 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

Solid-Liquid Phase Equilibrium

Research on related compounds, such as 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, has focused on their solid-liquid phase equilibrium in different solvents. These studies are crucial for understanding the physical chemistry of such compounds, including their solubility and phase behavior, which is essential for purification and crystallization processes in chemical manufacturing. The ternary phase equilibrium studies for these compounds in methanol or n-propanol have been conducted, providing insights into the separation processes for mixtures containing nitrophenyl ethanones (Rongrong Li et al., 2019).

Synthetic Chemistry

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone and its analogs have been utilized as key intermediates in the synthesis of various organic compounds. For instance, the synthesis of 3-aminobenzo[b]thiophenes through a reaction involving a related compound, 1-(2-chloro-5-nitrophenyl)ethanone, demonstrates the compound's utility in constructing heterocyclic structures, which are prevalent in many pharmaceuticals and organic materials (D. A. Androsov et al., 2010).

Molecular Property Analysis

The charge density analysis of a similar compound, 1-(2-hydroxy-5-nitrophenyl)ethanone, has provided detailed insights into intra- and intermolecular bonding features. Such studies are fundamental for understanding the electronic structure and reactivity of organic compounds, enabling the design of molecules with desired properties for various applications, including catalysis and drug design (D. Hibbs et al., 2003).

Antibacterial Activity

Research on thiosemicarbazones derived from nitrophenyl ethanones, such as 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanonc]-4-(aryl)-3-thiosemicarbazones, has explored their antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential of 1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone derivatives in medicinal chemistry and pharmaceutical development (A. Parekh & K. Desai, 2006).

properties

IUPAC Name

1-[2-(cyclopropylamino)-5-nitrophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7(14)10-6-9(13(15)16)4-5-11(10)12-8-2-3-8/h4-6,8,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHSRYGZNLZKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone

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